molecular formula C16H14ClNO2 B2632216 Methyl 2-{[(2-chlorophenyl)methylene]amino}-2-phenylacetate CAS No. 317821-78-6

Methyl 2-{[(2-chlorophenyl)methylene]amino}-2-phenylacetate

Cat. No.: B2632216
CAS No.: 317821-78-6
M. Wt: 287.74
InChI Key: RYXXVFBQCQBMLY-WOJGMQOQSA-N
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Description

“Methyl 2-{[(2-chlorophenyl)methylene]amino}-2-phenylacetate” is a chemical compound with the molecular formula C16H14ClNO2 . It’s also known as "Benzeneacetic acid, α-[[(2-chlorophenyl)methylene]amino]-, methyl ester" .


Physical And Chemical Properties Analysis

The compound has a number of heavy atoms: 13, aromatic heavy atoms: 6, H-bond acceptors: 3.0, and H-bond donors: 1.0 . It has a molar refractivity of 50.02 and a topological polar surface area (TPSA) of 52.32 Ų . The compound is soluble with a solubility of 1.3 mg/ml .

Scientific Research Applications

Synthesis Pathways

The compound has been involved in several synthesis pathways, demonstrating its utility in the production of other complex molecules. For example, Hu Jia-peng (2012) discussed its role in an improved synthesis pathway for Clopidogrel sulfate, highlighting its advantages such as high yield, good quality, and suitability for industrialization (Hu Jia-peng, 2012). Similarly, Wang Guo-hua (2008) optimized the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride from it, achieving a high total yield of 98% (Wang Guo-hua, 2008).

Crystal Structures and Hydrogen Bonding

The compound has been used to analyze hydrogen bonding and crystal structures in various studies. M. Kubicki et al. (2000) determined the crystal structures of three anticonvulsant enaminones, one of which was derived from this compound, noting significant insights into hydrogen bond networks and molecular conformations (M. Kubicki, H. Bassyouni, & P. W. Codding, 2000).

Antibacterial Activity

Research by Oumaima Karai et al. (2018) explored the synthesis and characterization of derivatives of this compound and evaluated their antibacterial activity against various bacterial strains, indicating its potential in drug development (Oumaima Karai et al., 2018).

Other Applications

The compound has been used as a starting material or intermediate in the synthesis of various other molecules, suggesting its versatility in chemical synthesis. This includes its role in the synthesis of novel iminopyrimidooxazine and their derivatives (B. S. Shivraj et al., 2020), as well as in the synthesis of complex organotin(IV) complexes with potential as anticancer drugs (T. S. Basu Baul et al., 2009).

Properties

IUPAC Name

methyl 2-[(2-chlorophenyl)methylideneamino]-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-20-16(19)15(12-7-3-2-4-8-12)18-11-13-9-5-6-10-14(13)17/h2-11,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXXVFBQCQBMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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